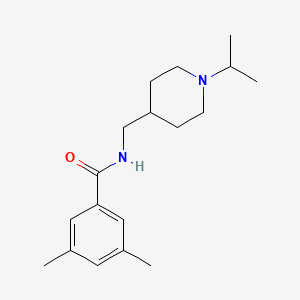
Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” is a chemical compound with the molecular formula C13H14N2O2 . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” consists of a pyrazole ring attached to a benzyl group and an acetate group .Chemical Reactions Analysis
Pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” has a molecular weight of 230.26 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis and Applications
Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate is utilized in multicomponent synthesis processes, contributing to the efficient formation of complex molecules. For instance, it's involved in the solvent-free and 'on-water' multicomponent assembly, leading to the formation of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds show potential as ligands for treating human inflammatory TNFα-mediated diseases and have diverse biomedical applications (Elinson et al., 2014). Furthermore, a one-pot solvent-free synthesis process involving this compound has been used to create pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the versatility and efficiency of utilizing Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate in organic synthesis (Al-Matar et al., 2010).
Structural Characterization and Analysis
The compound has been a focal point in structural characterization and analysis studies. For example, research involving azilsartan methyl ester ethyl acetate hemisolvate, a related compound, provided insights into the molecular conformations and intermolecular interactions, contributing to a deeper understanding of such structures (Li et al., 2015).
Antimicrobial and Antioxidant Applications
The antimicrobial and antioxidant properties of derivatives of Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate have been explored in various studies. Compounds synthesized from this molecule have shown significant in vitro antimicrobial and antioxidant activities, indicating their potential in pharmaceutical and biomedical fields (Sonia et al., 2013). Additionally, novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety, derived from Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate, have shown moderate fungicidal activity against specific pathogens, highlighting the compound's role in agricultural and fungicidal applications (Liu et al., 2014).
Building Block for Further Chemical Synthesis
Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate serves as a building block for the construction of more complex molecules. Its versatility in chemical reactions enables the synthesis of a wide range of heterocyclic compounds, contributing to advancements in medicinal chemistry and material science. For instance, it has been used to construct pyrazolo[4,3-c]pyridines, showcasing its utility in creating novel chemical entities (Prezent et al., 2016).
Eigenschaften
IUPAC Name |
methyl 2-(1-benzylpyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNGGQIHWBPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2584198.png)

![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)


![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)




![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)